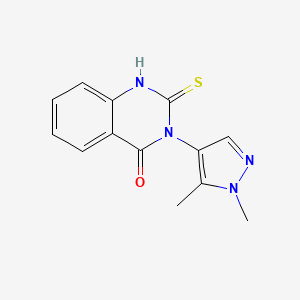
3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE
概要
説明
3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE is a heterocyclic compound that features both pyrazole and quinazolinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves the condensation of 2-mercapto-4(3H)-quinazolinone with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow reactors. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE can be used as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, leading to potential therapeutic effects.
Medicine
Research is ongoing to explore the potential of this compound as an anticancer, antimicrobial, or anti-inflammatory agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
In material science, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its heterocyclic structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of 3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole and quinazolinone moieties may play a role in binding to these targets, influencing their activity.
類似化合物との比較
Similar Compounds
- 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine
- 3-(1,5-dimethyl-1H-pyrazol-4-yl)-propionic acid
- Tris(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dionato
Uniqueness
3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to the presence of both pyrazole and quinazolinone rings in its structure
特性
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-11(7-14-16(8)2)17-12(18)9-5-3-4-6-10(9)15-13(17)19/h3-7H,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYZTUJCJMROBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)N2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B4376795.png)
![N~1~-BENZYL-2-[(5-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4376799.png)
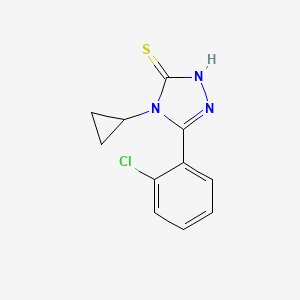
![4-CYCLOPROPYL-5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4376802.png)
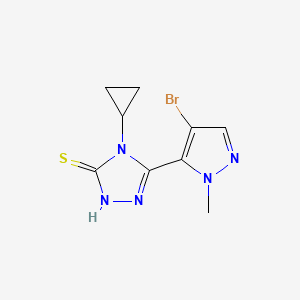

![4-CYCLOPROPYL-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4376817.png)
![4-CYCLOPROPYL-5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4376826.png)
![4-CYCLOPROPYL-5-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4376834.png)
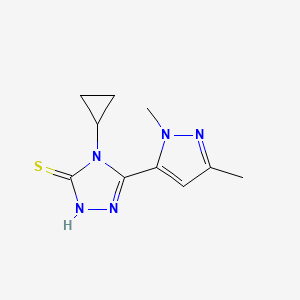
![4-CYCLOPROPYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4376846.png)
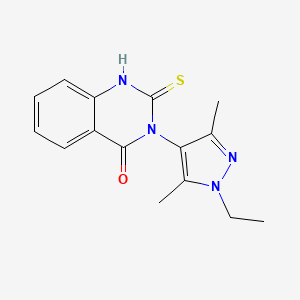
![4-CYCLOPROPYL-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4376856.png)
![N~1~-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4376873.png)
